Compstatin control peptide

Overview

Description

Compstatin control peptide is a cyclic tridecapeptide known for its potent inhibitory effects on the complement system, specifically targeting the central component C3. It was originally discovered through phage-display libraries and has shown significant potential in clinical applications due to its ability to modulate the human complement system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Compstatin control peptide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of compstatin is achieved through the formation of a disulfide bridge between cysteine residues. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Compstatin control peptide primarily undergoes substitution reactions due to its peptide nature. The disulfide bridge formation is a key reaction in its synthesis. Additionally, it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds .

Common Reagents and Conditions:

Substitution Reactions: Coupling reagents like DIC and HOBt.

Disulfide Bridge Formation: Oxidizing agents such as iodine or air oxidation.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products: The major product of these reactions is the cyclic this compound itself. Hydrolysis can lead to the formation of smaller peptide fragments .

Scientific Research Applications

Autoimmune and Inflammatory Diseases

Compstatin has shown promise in treating various autoimmune and inflammatory diseases. It has been evaluated in models of rheumatoid arthritis and systemic lupus erythematosus, where it effectively reduced complement-mediated tissue damage . The peptide's ability to inhibit complement activation has also been explored in conditions like multiple sclerosis and Alzheimer's disease .

Transplantation

In transplantation medicine, compstatin has been tested for its ability to prevent hyperacute rejection in xenotransplantation models. Studies demonstrated that compstatin significantly prolonged the survival of transplanted organs by inhibiting complement activation during the early phases of rejection .

Age-Related Macular Degeneration

Compstatin's clinical potential is highlighted by its evaluation in age-related macular degeneration (AMD). Clinical trials have been initiated to assess its efficacy in reducing complement-mediated damage in retinal tissues associated with AMD .

Research Applications

Compstatin serves as an invaluable tool for studying the complement system's role in various biological processes. Its specificity for human C3 allows researchers to dissect complement-related mechanisms in human diseases without interference from non-human complement systems.

Case Studies

- Xenograft Models : In porcine-to-human kidney perfusion models, compstatin significantly inhibited complement activation, leading to prolonged graft survival .

- Extracorporeal Circulation : In studies involving extracorporeal circuits, compstatin effectively inhibited the generation of C3a and sC5b-9 complexes, demonstrating its utility in preventing complement activation during surgical procedures .

- In Vitro Studies : Recent studies have designed new compstatin analogs that exhibit improved solubility and potency. These analogs were tested for their ability to inhibit complement activation in hemolytic assays and ELISAs, showing promising results that could lead to more effective therapies .

Structural Optimization

Research efforts have focused on optimizing compstatin's structure to enhance its therapeutic efficacy. Modifications such as N-terminal extensions and non-natural amino acids have been introduced to improve solubility and binding affinity while maintaining inhibitory activity against C3 .

Comparative Data on Compstatin Variants

| Peptide Variant | Binding Affinity (nM) | Inhibitory Activity | Solubility |

|---|---|---|---|

| Compstatin | 60-130 | High | Moderate |

| meW4A9 | <1 | Very High | Low |

| New Analog 1 | <1 | High | High |

| New Analog 2 | 10-20 | Moderate | Very High |

Mechanism of Action

Compstatin control peptide exerts its effects by binding to the central component C3 of the complement system. This binding prevents the cleavage of C3 into its active fragments C3a and C3b, thereby inhibiting the downstream activation of the complement cascade. The inhibition of C3 activation is crucial in preventing the formation of membrane attack complexes and the subsequent inflammatory response .

Comparison with Similar Compounds

Eculizumab: An anti-C5 antibody that inhibits the complement system at a later stage compared to compstatin.

Ravulizumab: Another anti-C5 antibody with a similar mechanism to eculizumab.

Cp40: A derivative of compstatin with enhanced pharmacokinetic properties.

Uniqueness: Compstatin control peptide is unique in its ability to target the central component C3, providing a broader inhibition of the complement system compared to compounds like eculizumab and ravulizumab, which target C5. This broader inhibition makes compstatin a promising candidate for treating a wider range of complement-mediated diseases .

Biological Activity

Compstatin is a cyclic peptide that serves as a potent inhibitor of complement component C3, crucial in regulating the complement system, which plays a vital role in immune responses. The Compstatin control peptide is utilized primarily for experimental purposes, serving as a reference for studying the biological activity of Compstatin itself. This article delves into the biological activity of Compstatin and its control peptide, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Compstatin binds specifically to the complement component C3, inhibiting its activation and subsequent downstream effects. This inhibition prevents the cleavage of C3 into C3a and C3b, crucial mediators in the complement cascade. The binding mechanism is characterized by:

- Selective Binding : Compstatin exhibits a high affinity for primate C3 but does not bind effectively to lower mammalian species' C3 components .

- Biphasic Binding Kinetics : The interaction between Compstatin and primate C3 follows a biphasic model, indicating complex binding dynamics that are essential for its inhibitory function .

Comparative Efficacy

Compstatin’s efficacy varies across species. Studies have shown that it effectively inhibits human and non-human primate complements but fails to inhibit mouse or rat complements due to differences in the binding site structure .

Table 1: IC50 Values for Compstatin Across Different Species

| Species | IC50 (µM) | Binding Affinity (nM) |

|---|---|---|

| Human | 65 | 60-130 |

| Baboon | Varies | Similar to human |

| Mouse | >100 | No significant binding |

| Rat | >100 | No significant binding |

Research Findings

Recent studies have focused on enhancing the properties of Compstatin through structural modifications. For instance, new peptides derived from Compstatin have shown improved aqueous solubility and potency compared to the original peptide. Modifications at specific amino acid positions have yielded peptides with IC50 values significantly lower than those of previous iterations .

Table 2: Comparison of Modified Compstatin Peptides

| Peptide Name | Modifications | IC50 (µM) | Aqueous Solubility |

|---|---|---|---|

| meW4A9 | Positions 4 and 9 | 6 | Moderate |

| W4A9 | Positions 4 and 9 | 7 | Low |

| New Peptide 1 | N-terminal extension | 5 | High |

| New Peptide 2 | Non-natural amino acids at positions 4 & 9 | 4 | High |

Clinical Relevance

Compstatin has been evaluated in several clinical contexts, particularly concerning diseases characterized by complement dysregulation such as age-related macular degeneration (AMD) and autoimmune disorders. In preclinical models, Compstatin has demonstrated:

- Inhibition of Complement-Mediated Damage : In animal models of AMD, administration of Compstatin resulted in reduced retinal damage due to complement activation .

- Safety Profile : Studies involving non-human primates indicated that Compstatin is safe and effective at inhibiting complement activation without significant adverse effects .

Future Directions

The ongoing research aims to further refine Compstatin's structure to enhance its therapeutic potential. The introduction of non-natural amino acids has opened avenues for developing more potent analogs with better pharmacokinetic properties .

Q & A

Q. Basic: What experimental design considerations are critical when using Compstatin Control Peptide as a negative control in complement system studies?

Methodological Answer:

this compound shares structural similarities with active Compstatin but lacks C3 inhibitory activity . To ensure validity:

- Control Group Design: Include both untreated and Compstatin-treated groups alongside the control peptide to isolate C3-specific effects.

- Concentration Matching: Use peptide content analysis (e.g., amino acid analysis) to standardize molar concentrations across batches, as salt or solvent variations may alter apparent activity .

- Assay Validation: Confirm the control peptide’s inactivity via C3 cleavage assays (e.g., ELISA or Western blot) before full-scale experiments .

Q. Advanced: How do structural dynamics of Compstatin analogs, including the control peptide, influence their binding affinity in computational models?

Methodological Answer:

Molecular dynamics (MD) simulations reveal that most Compstatin analogs (excluding the original) adopt a pre-bound conformation in solution, enhancing complement protein C3 binding . Key factors include:

- Hydrogen Bond Networks: Recent analogs form stronger interactions with C3 residues (e.g., Asp491, Gly162), which can be validated via mutagenesis studies .

- Conformational Flexibility: Control peptides lacking critical residues (e.g., Trp7 in Compstatin) show reduced stability in MD trajectories, explaining their inactivity .

- Validation: Cross-reference simulation data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. Basic: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Research-grade peptides may exhibit variability in purity, solubility, or salt content . To minimize this:

- Quality Control: Request HPLC (>95% purity) and mass spectrometry (MS) for sequence verification .

- Solubility Testing: Pre-dissolve peptides in consistent buffers (e.g., PBS with 0.01% TFA) and centrifuge to remove insoluble aggregates .

- Lyophilization Stability: Store lyophilized peptides at -80°C and avoid repeated freeze-thaw cycles in solution .

Q. Advanced: How should discrepancies between computational predictions and experimental binding data for Compstatin analogs be resolved?

Methodological Answer:

Discrepancies may arise from force field inaccuracies or unmodeled solvent effects . Strategies include:

- Multi-Scale Modeling: Combine MD simulations with coarse-grained models to capture long-timescale conformational changes .

- Experimental Cross-Validation: Use NMR spectroscopy to compare predicted and observed nuclear Overhauser effects (NOEs) for key residues .

- Free Energy Calculations: Apply methods like MM-GBSA to quantify binding free energy differences between analogs .

Q. Basic: What are the best practices for preparing and storing this compound solutions to ensure assay reproducibility?

Methodological Answer:

- Reconstitution: Use sterile, deionized water or assay-specific buffers (avoid DMSO unless necessary) and vortex thoroughly .

- Concentration Verification: Perform UV-Vis spectroscopy (e.g., absorbance at 280 nm) to confirm peptide concentration post-reconstitution .

- Storage: Aliquot solutions into single-use vials, store at -80°C, and discard after 3 freeze-thaw cycles to prevent degradation .

Q. Advanced: What mechanistic insights justify the use of this compound in distinguishing target-specific vs. off-target effects in complement pathway inhibition?

Methodological Answer:

The control peptide’s lack of C3 binding (due to absent critical residues like Trp7) allows researchers to:

- Isolate Pharmacodynamic Effects: Compare cytokine profiles (e.g., IL-6, TNF-α) between Compstatin and control groups to rule out non-specific immune modulation .

- Validate Target Engagement: Use competitive binding assays (e.g., SPR with C3-coated chips) to confirm active Compstatin’s direct interaction .

- Off-Target Screening: Pair RNA-seq or proteomics data from control peptide-treated samples to identify pathways unaffected by C3 inhibition .

Q. Basic: How can researchers verify the absence of C3 inhibitory activity in this compound?

Methodological Answer:

- Functional Assays: Perform hemolytic assays using antibody-sensitized erythrocytes; active Compstatin inhibits complement-mediated lysis, while the control peptide should show no effect .

- Biochemical Assays: Measure C3a/C3b cleavage products via ELISA in serum treated with control peptide vs. active compound .

Q. Advanced: What integrative computational-experimental approaches are recommended for optimizing Compstatin analogs with enhanced specificity?

Methodological Answer:

- De Novo Design: Use Rosetta or similar software to predict stabilizing mutations (e.g., cyclization or D-amino acid substitutions) .

- High-Throughput Screening: Combine alanine scanning mutagenesis with SPR to identify residue-specific contributions to binding .

- In Vivo Validation: Test analogs in complement-driven disease models (e.g., paroxysmal nocturnal hemoglobinuria) with pharmacokinetic monitoring .

Properties

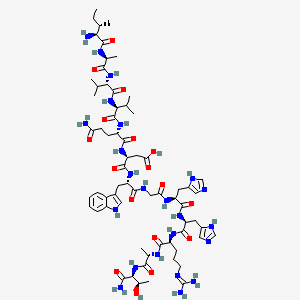

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZITDYWAOPDD-LSPMIEDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H101N23O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.